Methyl 2-Bromo-4-chloro-5-iodobenzoate
Overview
Description
Methyl 2-Bromo-4-chloro-5-iodobenzoate is an organic compound with the molecular formula C8H5BrClIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and iodine atoms, along with a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Bromo-4-chloro-5-iodobenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the halogenation of methyl benzoate derivatives. The process involves:
Bromination: Introduction of a bromine atom using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Chlorination: Introduction of a chlorine atom using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Iodination: Introduction of an iodine atom using iodine (I2) and an oxidizing agent like nitric acid (HNO3).
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Bromo-4-chloro-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, Cl, I) can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 2-Bromo-4-chloro-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-Bromo-4-chloro-5-iodobenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Bromo-5-chlorobenzoate
- Methyl 4-Bromo-2-chlorobenzoate
- Methyl 2-Iodo-4-chlorobenzoate
Uniqueness
Methyl 2-Bromo-4-chloro-5-iodobenzoate is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying halogen effects in organic synthesis and for developing new chemical transformations.
Properties
IUPAC Name |
methyl 2-bromo-4-chloro-5-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXBMBNUPZCSJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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